molecular formula C21H18N6O2 B2389130 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide CAS No. 1203087-94-8

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide

Cat. No. B2389130
CAS RN: 1203087-94-8
M. Wt: 386.415
InChI Key: WDGQZUJAXKABEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazole ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Scientific Research Applications

Imaging Agent for Neurodegenerative Disorders

A study highlights the synthesis of fluorine-substituted compounds demonstrating high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, particularly [18F]PBR compounds, show promise as imaging agents for PBR expression in neurodegenerative disorders due to their distribution in rats paralleling the known localization of PBRs, especially in the olfactory bulbs. This characteristic suggests their utility in the study of neurodegenerative diseases using positron emission tomography (PET) (Fookes et al., 2008).

Antiviral Activity

Another research application is in the antiviral domain, where derivatives structurally related to the chemical of interest have been designed and prepared for testing as antirhinovirus agents. These compounds, especially those with imidazo[1,2-a]pyridine structures, have shown potential in stereospecific syntheses leading exclusively to desired isomers, indicating their significance as novel classes of inhibitors for human rhinovirus (Hamdouchi et al., 1999).

Antimicrobial and Antifungal Applications

Compounds synthesized from derivatives similar to N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide have been investigated for their antimicrobial and antifungal effects. For instance, dicationic 2,4-diarylpyrimidines, including variations of the chemical structure , bind strongly to DNA and have shown significant activity against Pneumocystis carinii pneumonia (PCP) in rats, suggesting potential as new anti-PCP agents (Kumar et al., 1997).

Mechanism of Action

Target of Action

The compound, N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide, is a complex molecule that likely interacts with multiple targets.

Imidazole-containing compounds, a key component of this molecule, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound could potentially interact with a variety of targets involved in these biological processes.

Mode of Action

Given the broad range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound likely affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound likely induces a variety of molecular and cellular changes.

properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c28-21(13-29-18-4-2-1-3-5-18)26-17-8-6-16(7-9-17)25-19-12-20(24-14-23-19)27-11-10-22-15-27/h1-12,14-15H,13H2,(H,26,28)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGQZUJAXKABEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide

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